molecular formula C4H8O4 B1670274 D-Erythrose CAS No. 583-50-6

D-Erythrose

Cat. No. B1670274
CAS RN: 583-50-6
M. Wt: 120.1 g/mol
InChI Key: YTBSYETUWUMLBZ-IUYQGCFVSA-N
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Description

D-Erythrose is a tetrose saccharide with the chemical formula C4H8O4 . It has one aldehyde group, and is thus part of the aldose family. The natural isomer is D-erythrose; it is a diastereomer of D-threose .


Synthesis Analysis

The synthesis of D-Erythrose can be achieved from glycolaldehyde aqueous solutions under an electric field . The application of electrostatic gradients catalyzes the formation of C–O-bonded polymers in formaldehyde-containing samples. When the field is applied on glycolaldehyde aqueous solutions, new C–C bonds are formed and D-Erythrose is synthesized .


Molecular Structure Analysis

D-Erythrose belongs to the class of organic compounds known as monosaccharide phosphates. These are monosaccharides comprising a phosphated group linked to the carbohydrate unit .


Chemical Reactions Analysis

D-Erythrose can be involved in various chemical reactions. For instance, it can be converted to D-erythrose 4-phosphate, which is then converted by enzymes of the pentose phosphate pathway to glyceraldehyde 3-phosphate and fructose 6-phosphate .


Physical And Chemical Properties Analysis

D-Erythrose is a light yellow syrup that is highly soluble in water . It is a tetrose saccharide with the chemical formula C4H8O4 .

Scientific Research Applications

Gas-Phase Erythrose and Its Interconversion Reactions

D-Erythrose, a C4 monosaccharide, has been studied for its low-energy structures and interconversion in the gas phase, revealing several structurally distinct furanose and open-chain isomers. This research provides insights into the biological and potential astrobiological relevance of erythrose, estimating relative Gibbs free energies and analyzing stabilization through intramolecular H-bonds (Szczepaniak & Moc, 2015).

Enhancement of Nitrogenase Activity

D-Erythrose has been shown to enhance nitrogenase activity in Anabaena sp. strain 7120, a discovery that could have implications for agricultural practices and the study of nitrogen fixation processes. Unlike other sugars such as sucrose, glucose, or fructose, D-Erythrose specifically increased nitrogenase activity under certain conditions, highlighting its unique biological effects (Privalle, 1984).

Metabolism in Microorganisms

Research on the metabolism of D-Erythrose by a strain of Alcaligenes faecalis has expanded understanding of tetroses' metabolic pathways in microorganisms, suggesting D-erythrose-4 phosphate (E-4-P) as an intermediate in significant biological processes like the pentose phosphate pathway and the biosynthesis of shikimic acid (Hiatt & Horecker, 1956).

Antitumor Applications

Significant for medical research, D-Erythrose has demonstrated the ability to kill cancer cells in vitro and inhibit tumor growth in vivo. This finding suggests that erythrose could be explored as a potential treatment option for various types of cancer, offering a new avenue for therapeutic strategies (Wang & Wei, 2010).

Erythrocyte Metabolism and Genetic Disorders

The metabolism of glucose by erythrocytes from patients with congenital hemolytic disorders has been a subject of study, shedding light on how metabolic pathways occurring in erythrocytes mirror those in other tissues. This research is crucial for understanding inherited metabolic disorders and their impact on human health (Zinkham & Zinkham, 1962).

Safety And Hazards

D-Erythrose can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Therefore, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Recent research has focused on constructing artificial pathways that efficiently catabolize multiple carbon sources to acetyl-CoA, including D-Erythrose . This novel catabolic pathway holds promising routes for future biomanufacturing and offers a stoichiometric production platform using multiple carbon sources .

properties

IUPAC Name

(2R,3R)-2,3,4-trihydroxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017424, DTXSID601318240
Record name (+/-)-Erythrose
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Record name D-Erythrose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Erythrose

CAS RN

1758-51-6, 583-50-6
Record name (±)-Erythrose
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Record name D-Erythrose
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Record name Erythrose
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Record name D-Erythrose
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Record name D-erythrose
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Record name ERYTHROSE, D-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,300
Citations
G Cassone, J Sponer, JE Sponer, F Pietrucci… - Chemical …, 2018 - pubs.rsc.org
The formation of the first C–C bonds from formaldehyde represents the rate-limiting step of the formose reaction. However, the free-energy surface associated with such a process has …
Number of citations: 52 pubs.rsc.org
CH Doy, KD Brown - Biochimica et Biophysica Acta (BBA)-General …, 1965 - Elsevier
1. The requirement of Escherichia coli W for the aromatic amino acids has been studied and related to the nature of 7-phospho-2-oxo-3-deoxy-d-arabino-heptonate d-erythrose-4-…
Number of citations: 154 www.sciencedirect.com
CE Ballou - 1963 - Elsevier
… Procedure A involves the phosphorylation of a suitable blocked derivative of D-erythrose, leading to D-erythrose 4-phosphate dimethyl acetal. Free D-erythrose 4-phosphate is obtained …
Number of citations: 25 www.sciencedirect.com
CE Ballou, HOL Fischer… - Journal of the American …, 1955 - ACS Publications
… The cyclohexylammonium salt of 4-phosphoryl-D-erythrose … be converted readily into Derythrose 4-phosphate, a … transformations of carbohydrates is D-erythrose 4-phosphate. This …
Number of citations: 93 pubs.acs.org
JR Hauske, H Rapoport - The Journal of Organic Chemistry, 1979 - ACS Publications
… ,4- O-Ethylidene-D-erythrose and Its NMR Evaluation. The synthesis of 2,4-O-ethylidene-D-erythrose (2) … Our synthesis proceeds via monomeric 2,4-0ethylidene-D-erythrose (2) as a key …
Number of citations: 26 pubs.acs.org
LM Azofra, I Alkorta, J Elguero, PLA Popelier - Carbohydrate research, 2012 - Elsevier
… of d-erythrose and d-threose. This numeric labeling will be used throughout the article. To the best of our knowledge, only the open-chain conformations of the d-erythrose and d-threose …
Number of citations: 25 www.sciencedirect.com
K OHASHI, T TERADA, T KOHNO… - European journal of …, 1984 - Wiley Online Library
… isomerization and epimerization of D-erythrose 4-phosphate … D-erythrulose 4-phosphate and Derythrose 4-phosphate. At the … the reduction of D-erythrose and D-erythrose 4-phosphate (…
Number of citations: 11 febs.onlinelibrary.wiley.com
K Uehara - Methods in Enzymology, 1962 - Elsevier
… D-erythrose isomerase has been defined as the amount of enzyme isomerizing 1 micromole of Derythrose … In studies with D-erythrose isomerase, it was found that, as D-erythrose …
Number of citations: 1 www.sciencedirect.com
T Barbier, F Collard, A Zúñiga-Ripa… - Proceedings of the …, 2014 - National Acad Sciences
… Although described previously as feeding glycolysis via dihydroxyacetone-phosphate, we show here that erythritol is actually converted into D-erythrose-4-phosphate through a hitherto …
Number of citations: 54 www.pnas.org
CE Ballou - Journal of the American Chemical Society, 1957 - ACS Publications
… taining a D-erythrose derivative blocked in the 2and 3-positions for use as a possible intermediate in the synthesis of D-erythrose 4-phosphate, we … synthesis of D-erythrose described …
Number of citations: 92 pubs.acs.org

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